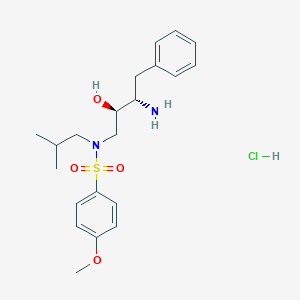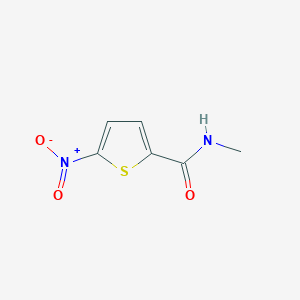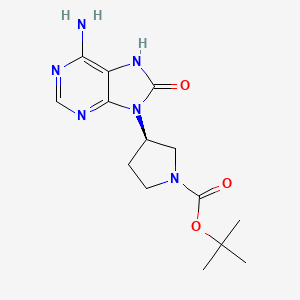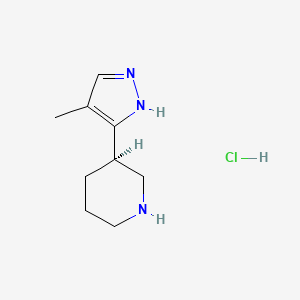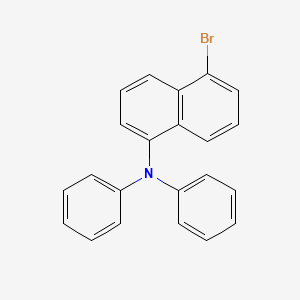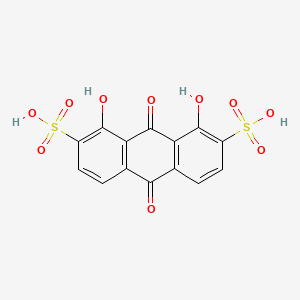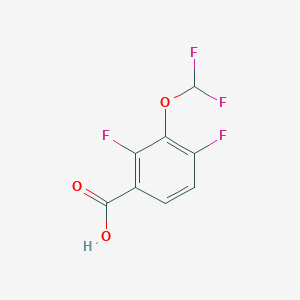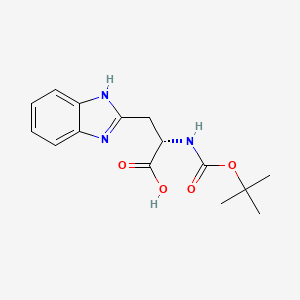
Boc-Ala(2-Bim)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-Ala(2-Bim)-OH: is a synthetic compound used primarily in peptide synthesis. The compound consists of a tert-butyloxycarbonyl (Boc) protecting group attached to an alanine residue, which is further linked to a 2-benzimidazole (2-Bim) moiety. This structure makes it a valuable intermediate in the synthesis of complex peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with the amino acid alanine and 2-benzimidazole.
Protection of Alanine: Alanine is first protected using the tert-butyloxycarbonyl (Boc) group. This is achieved by reacting alanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Coupling with 2-Benzimidazole: The protected alanine is then coupled with 2-benzimidazole using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Boc-Ala(2-Bim)-OH can undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: Reduction reactions can also occur, especially if the compound is used in a reductive environment.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions at the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole moiety.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex peptides and proteins.
- Employed in the study of peptide bond formation and stability.
Biology:
- Utilized in the development of peptide-based drugs and therapeutic agents.
- Studied for its role in protein-protein interactions.
Medicine:
- Investigated for its potential use in drug delivery systems.
- Explored for its therapeutic potential in treating various diseases.
Industry:
- Used in the production of peptide-based materials and coatings.
- Employed in the synthesis of bioactive compounds for industrial applications.
Mechanism of Action
Molecular Targets and Pathways:
- The compound primarily interacts with enzymes involved in peptide synthesis.
- It acts as a substrate for peptide bond formation, facilitating the assembly of larger peptide chains.
- The benzimidazole moiety may also interact with specific receptors or enzymes, influencing biological pathways.
Comparison with Similar Compounds
Boc-Ala-OH: Lacks the benzimidazole moiety, making it less versatile in peptide synthesis.
Boc-Gly(2-Bim)-OH: Similar structure but with glycine instead of alanine, affecting its reactivity and applications.
Boc-Val(2-Bim)-OH: Contains valine instead of alanine, leading to differences in steric hindrance and reactivity.
Uniqueness:
- The presence of the benzimidazole moiety in Boc-Ala(2-Bim)-OH provides unique reactivity and binding properties.
- The alanine residue offers a balance between steric hindrance and flexibility, making it suitable for various synthetic applications.
Properties
Molecular Formula |
C15H19N3O4 |
|---|---|
Molecular Weight |
305.33 g/mol |
IUPAC Name |
(2S)-3-(1H-benzimidazol-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H19N3O4/c1-15(2,3)22-14(21)18-11(13(19)20)8-12-16-9-6-4-5-7-10(9)17-12/h4-7,11H,8H2,1-3H3,(H,16,17)(H,18,21)(H,19,20)/t11-/m0/s1 |
InChI Key |
VKYOVEGLCCXLBT-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=NC2=CC=CC=C2N1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=NC2=CC=CC=C2N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


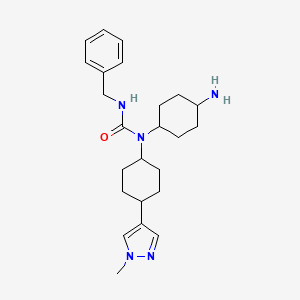

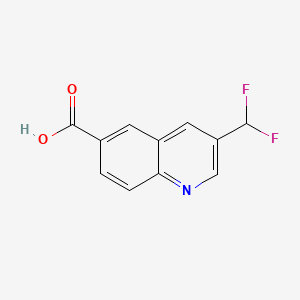

![Methyl 3-iodo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate](/img/structure/B14033230.png)
![2,5-Dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14033235.png)
